molecular formula C18H14Cl2N2O3S B2878383 benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 892463-43-3

benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2878383
CAS RN: 892463-43-3
M. Wt: 409.28
InChI Key: ZSUUMYMFVZXBBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This would involve determining the 3D structure of the molecule, often using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions required and the products formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is a drug or enzyme, this would involve studying how it interacts with its target to produce its effect .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-13-3-1-12(14(20)8-13)9-26-18-21-5-6-22(18)17(23)11-2-4-15-16(7-11)25-10-24-15/h1-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUUMYMFVZXBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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